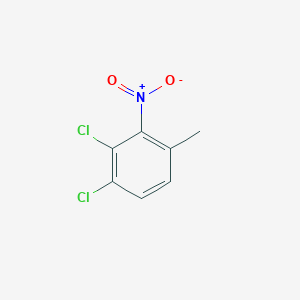
1,2-Dichloro-4-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzene, where two chlorine atoms, one methyl group, and one nitro group are substituted on the benzene ring. This compound is a pale yellow solid and is used as an intermediate in the synthesis of various chemicals, including agrochemicals and pharmaceuticals.
Preparation Methods
1,2-Dichloro-4-methyl-3-nitrobenzene can be synthesized through several methods:
Nitration of 1,2-Dichloro-4-methylbenzene: This method involves the nitration of 1,2-dichloro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro compound.
Chlorination of 1-Chloro-4-methyl-3-nitrobenzene: Another method involves the chlorination of 1-chloro-4-methyl-3-nitrobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride
Chemical Reactions Analysis
1,2-Dichloro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid. This reaction produces 1,2-dichloro-4-methyl-3-aminobenzene.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as potassium fluoride or ammonia. For example, reaction with potassium fluoride produces 2-chloro-1-fluoro-4-methyl-3-nitrobenzene.
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Scientific Research Applications
1,2-Dichloro-4-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine: It is used in the synthesis of certain pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to inhibit the growth of certain pests and weeds.
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions.
Oxidative Stress: The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Cell Signaling: The compound can interfere with cell signaling pathways by modifying the activity of signaling proteins and receptors, leading to altered cellular responses.
Comparison with Similar Compounds
1,2-Dichloro-4-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
1,2-Dichloro-4-nitrobenzene: This compound lacks the methyl group present in this compound. It is used as an intermediate in the synthesis of agrochemicals and dyes.
1,2-Dichloro-4-methylbenzene: This compound lacks the nitro group present in this compound. It is used as a solvent and in the synthesis of other organic compounds.
1-Chloro-4-methyl-3-nitrobenzene: This compound has only one chlorine atom on the benzene ring. It is used in the synthesis of pharmaceuticals and agrochemicals.
The presence of both chlorine and nitro groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
1,2-dichloro-4-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWQFXNJOQXMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
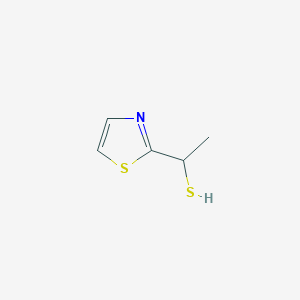
![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)
amine](/img/structure/B13304875.png)


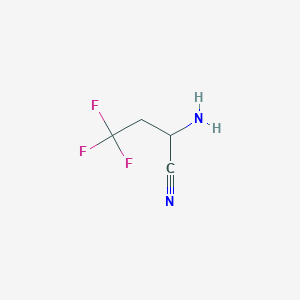
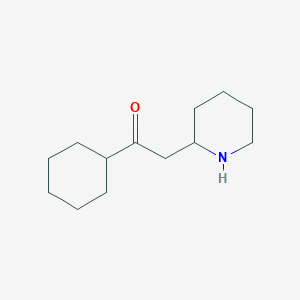
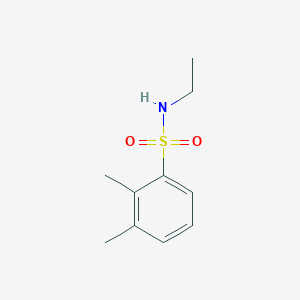
![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
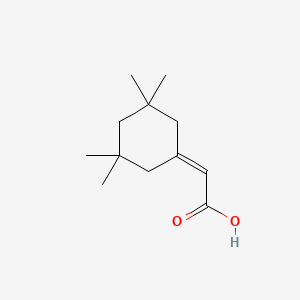

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)


